(E)-3-(2-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-PROPENAMIDE
Description
(E)-3-(2-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and an ethyl-methylphenyl group attached to a propenamide backbone
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-3-14-9-6-7-13(2)18(14)20-17(21)12-11-15-8-4-5-10-16(15)19/h4-12H,3H2,1-2H3,(H,20,21)/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWCCTLBFPYKMQ-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C=CC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-ethyl-6-methylaniline.
Condensation Reaction: The 2-chlorobenzaldehyde undergoes a condensation reaction with 2-ethyl-6-methylaniline in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base such as triethylamine to form (E)-3-(2-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-PROPENAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
(E)-3-(2-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(2-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-BROMOPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-PROPENAMIDE: Similar structure but with a bromine atom instead of chlorine.
(E)-3-(2-FLUOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-PROPENAMIDE: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
(E)-3-(2-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-PROPENAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific combination of substituents in this compound may result in distinct properties and applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
